

Application Notes and Protocols: Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

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Compound of Interest

Compound Name: Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Cat. No.: B1291368

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a valuable chemical intermediate, primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[1]^[2] Its unique structure, featuring a Boc-protected piperazine ring and a reactive cyanomethyl group, offers a versatile scaffold for the construction of bifunctional molecules aimed at targeted protein degradation. The piperazine moiety can enhance solubility and introduce conformational rigidity to the linker, which are critical parameters for optimizing the efficacy of PROTACs.^[3]^[4]^[5] This document provides detailed application notes, experimental protocols for its synthesis and subsequent use, and relevant physicochemical data.

Physicochemical and Structural Data

The following table summarizes the key physical and chemical properties of **tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate**.

Property	Value	Reference
CAS Number	77290-31-4	[1][2]
Molecular Formula	C ₁₁ H ₁₉ N ₃ O ₂	[1][2]
Molecular Weight	225.29 g/mol	[1][2]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, Methanol, Chloroform	
Storage	Store at 2-8°C, protect from moisture	[1]

Applications in Drug Discovery

The primary application of **tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate** is as a bifunctional linker for the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2]

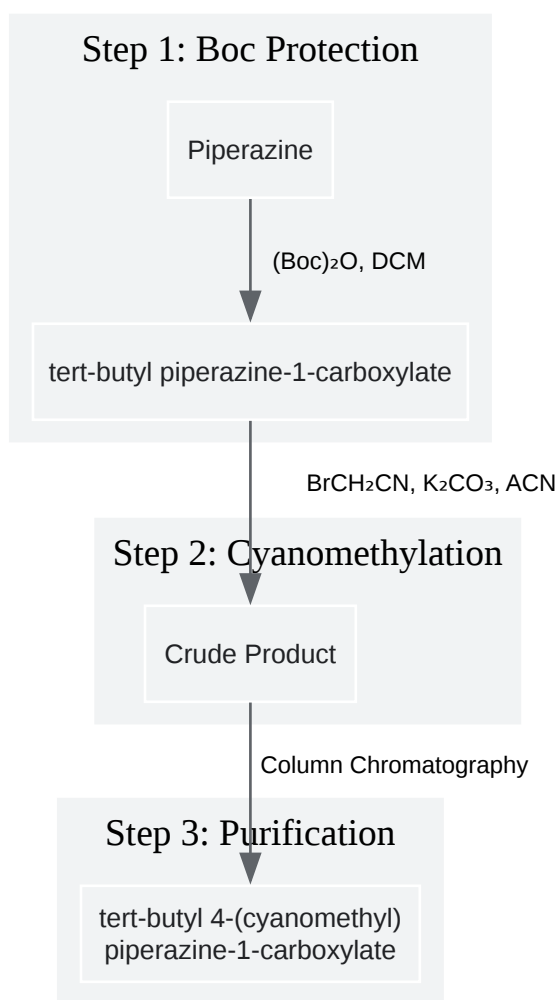
The piperazine ring within the linker can be protonated, which may improve the solubility and cell permeability of the resulting PROTAC.[3][4][6] The rigidity of the piperazine ring also helps to control the spatial orientation of the two ends of the PROTAC, which is crucial for the efficient formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[5][7] The cyanomethyl group can be further modified or used as a reactive handle for conjugation to other molecular fragments.[3]

Experimental Protocols

Synthesis of Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

This protocol describes a plausible three-step synthesis starting from piperazine.

Logical Workflow for Synthesis:



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Caption: Synthetic workflow for **tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate**.

Materials:

- Piperazine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Dichloromethane (DCM)
- Bromoacetonitrile (BrCH₂CN)
- Potassium carbonate (K₂CO₃)

- Acetonitrile (ACN)
- Sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and Hexanes for elution

Procedure:

- Step 1: Synthesis of tert-butyl piperazine-1-carboxylate.
 - Dissolve piperazine (2.0 eq) in dichloromethane (DCM).
 - Cool the solution to 0°C in an ice bath.
 - Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction by TLC or LC-MS.
 - Upon completion, wash the reaction mixture with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Step 2: Synthesis of **tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate**.
 - Dissolve the crude tert-butyl piperazine-1-carboxylate (1.0 eq) in acetonitrile.
 - Add potassium carbonate (2.0 eq) and bromoacetonitrile (1.1 eq).
 - Heat the mixture to $60\text{--}70^\circ\text{C}$ and stir for 4-6 hours.

- Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction to room temperature and filter off the solids.
- Concentrate the filtrate under reduced pressure.
- Step 3: Purification.
 - Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
 - Combine the fractions containing the desired product and concentrate under reduced pressure to yield **tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate** as a solid.

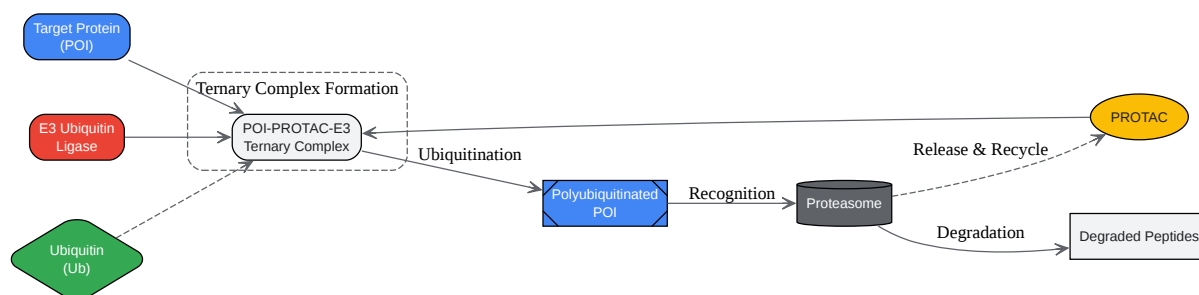
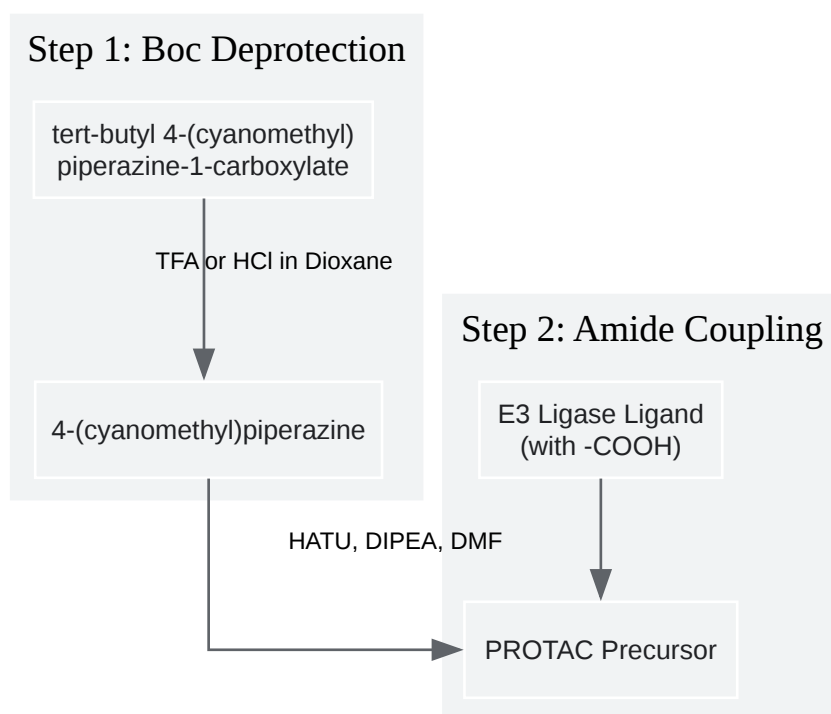
Representative Data for Similar Piperazine Syntheses:

Reaction Step/Product	Yield	Purity	Reference
Synthesis of a piperazine derivative intermediate	80.2%	98.2%	[8]
Synthesis of a substituted piperazine-1-carboxylate	86.3%	>95%	[9]
One-pot synthesis of triazolo piperazine carboxylates	90-97%	>95%	[10]

Application Protocol: Synthesis of a PROTAC Precursor

This protocol outlines the deprotection of the Boc group and subsequent coupling to a carboxylic acid-containing ligand for an E3 ligase (e.g., a derivative of pomalidomide or thalidomide).

Workflow for PROTAC Precursor Synthesis:



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